N-[(3-chloro-4-ethoxyphenyl)methyl]oxetane-3-sulfonamide
Description
N-[(3-chloro-4-ethoxyphenyl)methyl]oxetane-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties
Properties
IUPAC Name |
N-[(3-chloro-4-ethoxyphenyl)methyl]oxetane-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-2-18-12-4-3-9(5-11(12)13)6-14-19(15,16)10-7-17-8-10/h3-5,10,14H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNFFRVAFAJOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNS(=O)(=O)C2COC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-ethoxyphenyl)methyl]oxetane-3-sulfonamide typically involves multiple steps:
Formation of the substituted phenyl ring: The starting material, 3-chloro-4-ethoxybenzaldehyde, undergoes a reaction with a suitable reagent to form the corresponding alcohol, 3-chloro-4-ethoxybenzyl alcohol.
Oxetane ring formation: The alcohol is then converted into an oxetane ring through a cyclization reaction, often involving reagents like bromomethyl methyl ether and a base.
Sulfonamide formation: The final step involves the introduction of the sulfonamide group. This is achieved by reacting the oxetane intermediate with a sulfonyl chloride derivative under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-ethoxyphenyl)methyl]oxetane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution could produce a variety of functionalized phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for studying new antimicrobial agents.
Medicine: Research into its potential as a therapeutic agent for various diseases, including bacterial infections and possibly cancer, is ongoing.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-ethoxyphenyl)methyl]oxetane-3-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloro-4-methylphenyl)methyl]oxetane-3-sulfonamide
- N-[(3-chloro-4-ethoxyphenyl)methyl]oxetane-3-carbamate
- N-[(3-chloro-4-ethoxyphenyl)methyl]oxetane-3-thioamide
Uniqueness
N-[(3-chloro-4-ethoxyphenyl)methyl]oxetane-3-sulfonamide is unique due to its specific combination of functional groups. The presence of the oxetane ring and the sulfonamide group provides a distinct chemical profile that can lead to unique biological activities and chemical reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
